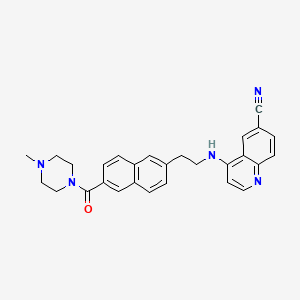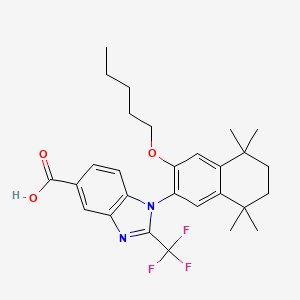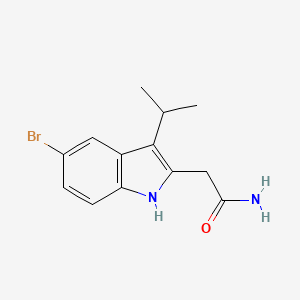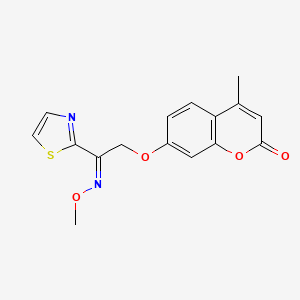
3-methyl-6-naphthalen-1-yl-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MNK8 is a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3). This compound has shown significant potential in inhibiting the activation of STAT3 and reducing its DNA binding ability. MNK8 has demonstrated good growth inhibition against hepatocellular carcinoma cells and induces apoptosis in these cells .
Preparation Methods
The synthetic route for MNK8 involves the preparation of pyrimidine-2,4-dione derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and the application of ultrasonic methods to enhance solubility. The compound is stored at 4°C and protected from light to maintain its stability .
The production process likely involves standard organic synthesis techniques used in the preparation of pyrimidine derivatives .
Chemical Reactions Analysis
MNK8 undergoes several types of chemical reactions, including:
Oxidation: MNK8 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: MNK8 can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MNK8 has a wide range of scientific research applications, including:
Chemistry: MNK8 is used as a research tool to study the inhibition of STAT3 and its effects on cellular processes.
Biology: The compound is used to investigate the role of STAT3 in various biological pathways and its impact on cell growth and apoptosis.
Medicine: MNK8 has shown potential in the treatment of hepatocellular carcinoma by inducing apoptosis in cancer cells and reducing the expression of prosurvival proteins.
Mechanism of Action
MNK8 exerts its effects by inhibiting the activation of STAT3, a transcription factor involved in various cellular processes. By reducing the DNA binding ability of STAT3, MNK8 decreases the expression of antiapoptotic proteins such as Bcl-2, survivin, and cyclin D1. This leads to the induction of apoptosis in hepatocellular carcinoma cells and the reduction of cell migration and invasion .
Comparison with Similar Compounds
MNK8 is unique in its potent inhibition of STAT3 compared to other similar compounds. Some similar compounds include:
Pyrimidine-2,4-dione derivatives: These compounds share a similar chemical structure with MNK8 and exhibit similar biological activities.
Other STAT3 inhibitors: Compounds like Stattic and S3I-201 also inhibit STAT3 but may differ in their potency and specific effects on cellular processes.
MNK8 stands out due to its high potency and effectiveness in inducing apoptosis in hepatocellular carcinoma cells .
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-methyl-6-naphthalen-1-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c1-17-14(18)9-13(16-15(17)19)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,16,19) |
InChI Key |
SJRMGNRXVMMJSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10861270.png)

![(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid](/img/structure/B10861292.png)






![[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone](/img/structure/B10861337.png)
